Calcium-likepeptide
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Overview
Description
CALP1, also known as Calmodulin Agonist 1, is a compound that interacts with calmodulin, a calcium-binding messenger protein. Calmodulin plays a crucial role in various cellular processes by regulating calcium ion concentrations within cells. CALP1 binds to the EF-hand/Ca²⁺-binding site of calmodulin, influencing calcium influx and apoptosis .
Mechanism of Action
Target of Action
Calcium-likepeptide primarily targets calcium ions in the body . Calcium is one of the most abundant inorganic elements in the human body, participating in many important biological functions such as muscle contraction, nerve conduction, glandular secretion, and bone structural support .
Mode of Action
This compound, a bioactive peptide derived from food proteins, can effectively bind to calcium . This binding enhances the bioavailability of calcium, compensating for the generally low bioavailability of inorganic mineral supplements . The peptide serves as a mineral carrier, facilitating the transport of calcium from food to the intestinal mucosa during gastrointestinal digestion .
Biochemical Pathways
The absorption of dietary calcium, facilitated by this compound, occurs in the human gastrointestinal tract in two main ways: metabolism-driven intercellular transport and passive unsaturated pathway (paracellular pathway) . The peptide prevents calcium from precipitating in the neutral intestinal environment, ensuring that calcium reaches intestinal cells or passes through intestinal cells to reach target cells .
Pharmacokinetics
The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and excretion (ADME) of calcium . The peptide enhances the absorption of calcium, improving its bioavailability . The absorbed calcium is then distributed throughout the body, participating in various physiological functions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, calcium precipitation easily occurs in a neutral intestinal environment . Other dietary components, such as oxalic acid in spinach, readily bind to calcium to produce insoluble calcium salt, reducing the bioavailability of calcium . Therefore, the peptide’s efficacy in enhancing calcium bioavailability may vary depending on the individual’s diet and intestinal environment .
Biochemical Analysis
Biochemical Properties
Calcium-likepeptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely based on the structure-activity relationship related to the calcium binding of peptides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in muscle contraction, nerve conduction, glandular secretion, and bone structural support . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant and contributes to its role as a 'super nutrient’ .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action is closely tied to its ability to bind calcium and other metals, which can influence various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CALP1 involves peptide synthesis techniques, as it is a peptide-based compound. The sequence of CALP1 is Val-Ala-Ile-Thr-Val-Leu-Val-Lys. The synthesis typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CALP1 would follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing the SPPS process for higher yields and purity. The use of automated peptide synthesizers can enhance efficiency and consistency in production. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
CALP1 undergoes several types of chemical reactions, primarily involving its interaction with calmodulin and calcium channels:
Binding Reactions: CALP1 binds to the EF-hand/Ca²⁺-binding site of calmodulin.
Inhibition Reactions: It inhibits the opening of calcium channels, blocking calcium influx and preventing apoptosis.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of CALP1 include amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc).
Conditions: Reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the stability and activity of the peptide.
Major Products Formed
The primary product formed from the reactions involving CALP1 is the activated calmodulin complex, which can then interact with various downstream targets, influencing cellular processes such as apoptosis and calcium signaling .
Scientific Research Applications
Chemistry
In chemistry, CALP1 is used as a tool to study calcium signaling pathways and the role of calmodulin in various biochemical processes. It helps in understanding the modulation of calcium channels and the effects of calcium influx on cellular functions.
Biology
In biological research, CALP1 is employed to investigate the mechanisms of calcium-mediated cellular processes. It is particularly useful in studying apoptosis, as it can inhibit calcium influx and prevent cell death. This makes it valuable in research related to neurodegenerative diseases and other conditions where apoptosis plays a critical role .
Medicine
CALP1 has potential therapeutic applications in medicine. By modulating calcium signaling, it could be used to develop treatments for diseases characterized by dysregulated calcium homeostasis, such as certain cardiovascular and neurodegenerative disorders .
Industry
In the industrial sector, CALP1 can be used in the development of new drugs targeting calcium signaling pathways. Its ability to modulate calmodulin activity makes it a candidate for drug discovery and development efforts aimed at treating diseases involving calcium dysregulation.
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: A calmodulin antagonist that inhibits calmodulin activity by binding to its calcium-binding sites.
W-7: Another calmodulin antagonist that competes with calcium for binding to calmodulin.
Calmidazolium: A potent calmodulin inhibitor that blocks calmodulin-dependent processes.
Uniqueness of CALP1
CALP1 is unique in its ability to act as a calmodulin agonist, specifically binding to the EF-hand/Ca²⁺-binding site and modulating calcium influx and apoptosis. Unlike antagonists that inhibit calmodulin activity, CALP1 activates calmodulin-dependent phosphodiesterase activity, providing a distinct mechanism of action .
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Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHLCKNMRKYLK-KVZSNLRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N9O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.